2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane
Description
2-{2,2-Dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is a chiral oxirane derivative featuring a fused furodioxolane ring system. This compound is structurally characterized by a tetrahydrofuro[3,4-d][1,3]dioxolane core substituted with two methyl groups at the 2-position and an oxirane (epoxide) moiety at the 4-position. Its stereochemistry and rigid bicyclic framework make it a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals, nucleoside analogs, and functionalized heterocycles .
The compound is typically synthesized from bio-based precursors such as isosorbide, leveraging stereoselective epoxidation or functional group transformations . Its stability under basic conditions and reactivity toward nucleophiles (e.g., amines, alcohols) are key to its utility in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGMHLATFFNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)C3CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376958, DTXSID701211855 | |
| Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-59-0, 226709-43-9 | |
| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Bicyclic Dioxolane Framework
The synthesis begins with a furan-derived diol, such as 3,4-dihydroxyfuran, which undergoes acid-catalyzed cyclization with acetone to form the 2,2-dimethyl-1,3-dioxolane ring. For example:
This step typically employs p-toluenesulfonic acid (PTSA) in refluxing toluene, achieving yields of 70–80%.
Epoxidation of the Bicyclic Intermediate
The introduction of the oxirane group is achieved via epoxidation of a double bond within the bicyclic structure. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C is a common method, though peracetic acid or hydrogen peroxide with a tungstate catalyst may also be used. For instance:
Yields for this step range from 60% to 75%, depending on steric hindrance and reaction time.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Considerations
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Acid Catalysts : PTSA outperforms sulfuric acid in minimizing furan ring degradation.
-
Oxidation Catalysts : Vanadium or tungsten-based catalysts improve epoxidation efficiency but require rigorous moisture control.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Furan-Diol Cyclization | Ketal formation → Epoxidation | 60–75% | Scalable, cost-effective | Stereochemical control limited |
| Oxazolidinone-Mediated | Enolate acylation → Epoxidation | 80–86% | High stereoselectivity | Multi-step, expensive reagents |
Chemical Reactions Analysis
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to diols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Scientific Research Applications
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane serves as a versatile compound in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Organic Synthesis: It is employed as a fundamental building block in organic synthesis for creating complex molecules.
- Reaction Analysis: The compound undergoes several chemical reactions, including oxidation (forming ketones or aldehydes), reduction (converting the oxirane ring to diols), and nucleophilic substitution at the oxirane ring, enabling the synthesis of various substituted products.
Biology
- Biological Activity Studies: The compound is used to study potential biological activities and interactions with biomolecules because of its reactive oxirane group that can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
- Antioxidant Properties: It has demonstrated antioxidant properties, protecting cells against oxidative stress by scavenging free radicals effectively.
- Antimicrobial Properties: Research indicates that the compound exhibits antimicrobial activity against various pathogens, which is valuable in addressing increasing antibiotic resistance.
Medicine
- Drug Development: It is explored for potential therapeutic applications, including its use as a precursor in drug development.
- Cytotoxicity Studies: In vitro studies have assessed its cytotoxic effects on cancer cell lines, showing a selective cytotoxicity profile with lower toxicity towards normal cells compared to cancerous ones.
Industry
- Specialty Chemicals and Materials: Due to its unique chemical properties, it is used in producing specialty chemicals and materials.
Biological Activities and Research Findings
The biological activity of this compound is primarily attributed to its reactive oxirane group, which can form covalent bonds with nucleophilic sites on biomolecules, leading to varied biological effects.
Antioxidant Activity
The compound exhibits antioxidant properties, protecting cells from oxidative stress by effectively scavenging free radicals.
Antimicrobial Properties
Preliminary investigations suggest antimicrobial activity against various pathogens, relevant in the context of increasing antibiotic resistance.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects on cancer cell lines, showing a selective cytotoxicity profile, with lower toxicity towards normal cells compared to cancerous ones.
Mechanism of Action
The mechanism of action of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane involves its interaction with molecular targets through its reactive oxirane group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules .
Comparison with Similar Compounds
(1S,1′S)-2,2′-(Benzylazanediyl)bis(1-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)ethan-1-ol)
- Structure : Contains two tetrahydrofurodioxolane units linked via a benzylazanediylium group.
- Synthesis: Derived from the aminolysis of 2-{2,2-dimethyltetrahydrofurodioxol-4-yl}oxirane (72% yield) .
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
- Structure : Integrates a dihydrooxazole ring with the tetrahydrofurodioxolane core.
- Synthesis : Achieved via a three-step strategy from isosorbide (46% overall yield) .
- Key Difference : The oxazole moiety introduces hydrogen-bonding sites, making it suitable for coordination chemistry or as a precursor to bioactive molecules.
Ethyl 2-((3aR,4S,6R,6aR)-6-(tert-butylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate
- Structure : Features a tert-butylcarbamoyl group and an ester side chain.
- Synthesis : Produced via sodium ethoxide-mediated ring-opening of an epoxide precursor (67% yield) .
- Key Difference : The carbamoyl group enhances solubility in polar solvents, broadening its applications in peptide coupling or polymer synthesis.
Epoxide Reactivity
- 2-{2,2-Dimethyltetrahydrofurodioxol-4-yl}oxirane: Undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) to form diols or amino alcohols .
- Comparison with Epoxiconazole (C₁₈H₁₇ClFN₃O): Epoxiconazole, a triazole-containing fungicide, shares the oxirane group but lacks the fused furodioxolane system.
Stereochemical Influence
- The (3aR,4R,6aR) configuration in 2-{2,2-dimethyltetrahydrofurodioxol-4-yl}oxirane ensures high enantioselectivity in downstream reactions, unlike simpler epoxides (e.g., styrene oxide), which often require chiral auxiliaries .
Physicochemical Properties
Biological Activity
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane, also known as a specific epoxide compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- CAS Number : 449778-59-0
- Melting Point : 81 - 82 °C
The biological activity of this compound is primarily attributed to its reactive oxirane group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antioxidant Activity :
- The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells against oxidative stress. Research indicates that it can scavenge free radicals effectively.
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
-
Cytotoxicity Studies :
- In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate a selective cytotoxicity profile, with lower toxicity towards normal cells compared to cancerous ones.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study investigating the effect of this compound on human breast cancer cells showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Case Study 2 : Another research project focused on its anti-inflammatory properties demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other epoxide-containing compounds in terms of potency and selectivity.
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 15 | |
| Compound B | Antimicrobial | 20 | |
| 2-{...} | Cytotoxic | 10 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane with optimal yield?
- Methodological Answer :
- Catalyst Selection : Use boron fluoride ethylefirate for improved regioselectivity, as demonstrated in dioxolane synthesis via oxirane intermediates .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or methanol) to enhance yield. For example, NaIO₄-mediated oxidations in CH₂Cl₂ achieved higher reproducibility .
- Protecting Groups : Employ tert-butyldiphenylsilyl (TBDPS) or isopropylidene groups to stabilize reactive hydroxyl moieties during multi-step syntheses .
- Yield Comparison :
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| A | TBDPS, CH₂Cl₂ | 15 | |
| B | BF₃·Et₂O, MeOH | 30 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Identify stereochemical configurations (e.g., 3aR,4S,6S,6aS) by analyzing coupling constants and splitting patterns in the tetrahydrofuro-dioxolane ring .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₃₀H₄₁N₇O₆ at m/z 595.69) and fragmentation patterns of derivatives .
- IR Spectroscopy : Detect functional groups like epoxide (C-O-C ~1250 cm⁻¹) and dioxolane rings (C-O ~1100 cm⁻¹) to verify structural integrity .
Q. What are common impurities in synthetic batches, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Monitor for deprotected intermediates (e.g., free hydroxyl groups) using HPLC with UV detection (λ = 254 nm) .
- Chromatographic Purification : Employ gradient elution on silica gel (hexane/EtOAc 4:1 to 1:1) to separate stereoisomers .
- Impurity Table :
| Impurity Type | Source | Mitigation Strategy | Reference |
|---|---|---|---|
| Hydrolyzed dioxolane derivatives | Moisture exposure during synthesis | Use anhydrous solvents, molecular sieves | |
| Unreacted oxirane precursors | Incomplete ring closure | Optimize reaction time and catalyst loading |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Perform geometry optimizations at the B3LYP/6-311+G(d,p) level to model transition states for epoxide ring-opening .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate nucleophilic attack in polar solvents (e.g., methanol vs. DCM) .
- Energy Barriers : Compare activation energies for nucleophilic (e.g., amine vs. thiol) attacks to prioritize reaction pathways .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-tumor vs. antimicrobial) of derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., N6-piperazine in adenosine analogues) and assay against standardized cell lines .
- Dose-Response Studies : Use IC₅₀ values to differentiate true activity from cytotoxicity (e.g., Molnupiravir impurities tested at 0.1–100 µM) .
- Meta-Analysis : Cross-reference bioactivity data with crystallographic databases (e.g., PDB) to identify binding motifs .
Q. How can enantioselective synthesis be achieved for isoxazolidinyl or nucleoside derivatives containing this scaffold?
- Methodological Answer :
- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen-Katsuki conditions for enantiomeric excess (ee >90%) .
- Protection-Deprotection : Use tert-butyl-diphenyl-silanyl (TBDPS) groups to preserve stereochemistry during glycosylation .
- Case Study :
- Step 1 : Protect adenosine’s 2',3'-hydroxyls with isopropylidene .
- Step 2 : Introduce piperazine at N6 via nucleophilic substitution (yield: 45–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
